molecular formula C19H13Cl B13750015 BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- CAS No. 63018-67-7

BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL-

Cat. No.: B13750015
CAS No.: 63018-67-7
M. Wt: 276.8 g/mol
InChI Key: XAYRDRGETQOZJZ-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- typically involves multi-step organic reactions. One common method includes the chlorination and methylation of benz[a]anthracene. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution on the benz[a]anthracene framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including Friedel-Crafts alkylation and halogenation reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can have different functional groups attached, such as hydroxyl, nitro, and sulfonic acid groups .

Scientific Research Applications

BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound’s molecular targets include nucleic acids and proteins, and it can activate specific signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- is unique due to the presence of both chlorine and methyl groups, which can significantly alter its chemical reactivity and biological interactions compared to its parent compound and other derivatives .

Properties

CAS No.

63018-67-7

Molecular Formula

C19H13Cl

Molecular Weight

276.8 g/mol

IUPAC Name

8-chloro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13Cl/c1-12-15-10-9-13-5-2-3-7-16(13)17(15)11-14-6-4-8-18(20)19(12)14/h2-11H,1H3

InChI Key

XAYRDRGETQOZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2Cl

Origin of Product

United States

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